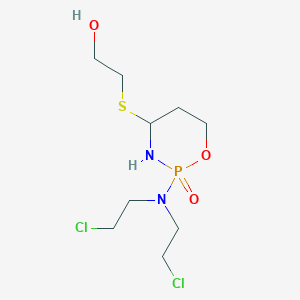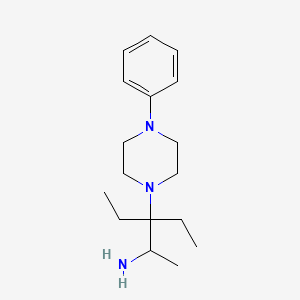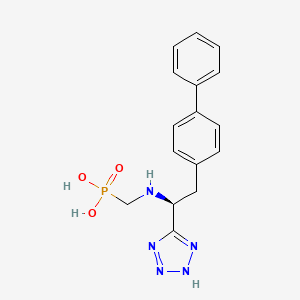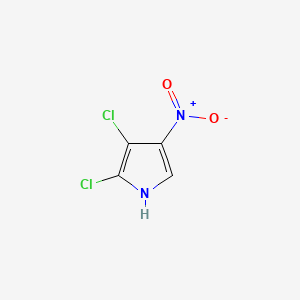![molecular formula C5H4N4 B1217852 1H-吡唑并[3,4-d]嘧啶 CAS No. 271-80-7](/img/structure/B1217852.png)
1H-吡唑并[3,4-d]嘧啶
概述
描述
1H-Pyrazolo[3,4-d]pyrimidine (also known as PZP) is a heterocyclic compound that is found in many natural and synthetic compounds. It is an important building block for the synthesis of a variety of pharmaceuticals and other compounds. PZP is a highly versatile molecule, and its unique characteristics make it an important tool in chemical research and drug discovery.
科学研究应用
生物活性分子合成
1H-吡唑并[3,4-d]嘧啶: 衍生物在合成各种生物活性分子方面起着至关重要的作用。这些化合物作为合成中间体,用于创建具有重要生物活性的化学物质。 研究人员一直关注结构多样的吡唑衍生物,因为它们具有宝贵的合成、生物和光物理性质 .
癌症研究
在癌症研究中,1H-吡唑并[3,4-d]嘧啶衍生物已被确定为细胞周期蛋白依赖性激酶 2 (CDK2) 的新型抑制剂,CDK2 是参与细胞周期调控的关键蛋白质。CDK2 抑制剂选择性地靶向肿瘤细胞,使其成为癌症治疗的有希望的途径。 一些衍生物已显示出对各种癌细胞系的有效细胞毒活性,表明它们具有作为治疗剂的潜力 .
止痛和抗炎应用
1H-吡唑并[3,4-d]嘧啶的化学性质特别有趣,因为它在医药化学中作为止痛和抗炎剂的潜在应用。 这些化合物已被探索其治疗功效以减轻疼痛和炎症,有助于开发新的药物 .
抗菌剂
1H-吡唑并[3,4-d]嘧啶: 化合物也已被评估其抗菌活性。研究报告了这些衍生物对革兰氏阳性和革兰氏阴性细菌(如金黄色葡萄球菌和大肠杆菌)的活性。 这突出了它们作为新型抗菌剂的潜力 .
农业化学品
在农业领域,1H-吡唑并[3,4-d]嘧啶衍生物被用作有效的杀虫剂和除草剂。 它们在农业中的应用有助于保护农作物免受害虫和杂草的侵害,从而提高农业生产力 .
材料科学的光物理性质
1H-吡唑并[3,4-d]嘧啶的光物理性质使其成为材料科学应用的有趣候选者。 这些特性可用于开发具有特定光吸收或发射特性的新材料,这些材料可用于各种技术应用 .
作用机制
Target of Action
1H-Pyrazolo[3,4-d]pyrimidine is a compound that has been found to have significant anticancer activity. The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play pivotal roles in regulating various essential cellular processes .
Mode of Action
1H-Pyrazolo[3,4-d]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through the compound’s ability to mimic the hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .
Biochemical Pathways
The inhibition of protein kinases by 1H-Pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. These include pathways involved in cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways leads to the disruption of cellular signaling processes, which in turn can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
It is known that the compound possesses anticancer activity at varying doses
Result of Action
The result of 1H-Pyrazolo[3,4-d]pyrimidine’s action is the inhibition of the proliferation of cancer cells . This is achieved through its interaction with protein kinases and its impact on various biochemical pathways . The compound’s action leads to significant antitumor activity against various types of cancer cells .
生化分析
Biochemical Properties
1h-Pyrazolo[3,4-d]pyrimidine plays a pivotal role in biochemical reactions by acting as an inhibitor of protein kinases. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs). These interactions are primarily characterized by the binding of 1h-Pyrazolo[3,4-d]pyrimidine to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation processes that are essential for cell division and survival, making 1h-Pyrazolo[3,4-d]pyrimidine a promising candidate for anticancer therapies .
Cellular Effects
1h-Pyrazolo[3,4-d]pyrimidine exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG-2 by inducing cell cycle arrest and promoting apoptosis. The compound influences cell signaling pathways by inhibiting CDK2/cyclin A2 activity, leading to alterations in gene expression and cellular metabolism. Additionally, 1h-Pyrazolo[3,4-d]pyrimidine affects cell signaling pathways such as the VEGFR-2 pathway, further contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of action of 1h-Pyrazolo[3,4-d]pyrimidine involves its binding interactions with biomolecules, particularly protein kinases. The compound mimics the adenine ring of ATP, allowing it to fit into the ATP-binding site of kinases. This binding inhibits the kinase activity by preventing the transfer of the phosphoryl group from ATP to target proteins. The inhibition of kinase activity leads to the disruption of phosphorylation-dependent signaling pathways, resulting in cell cycle arrest and apoptosis. Additionally, 1h-Pyrazolo[3,4-d]pyrimidine has been shown to inhibit VEGFR-2, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1h-Pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that 1h-Pyrazolo[3,4-d]pyrimidine maintains its antiproliferative effects over extended periods, with consistent inhibition of cancer cell growth observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1h-Pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. The threshold for these adverse effects varies depending on the animal model and the specific formulation of 1h-Pyrazolo[3,4-d]pyrimidine used in the studies .
Metabolic Pathways
1h-Pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. The compound interacts with enzymes such as CDKs and EGFR-TKs, affecting metabolic flux and metabolite levels. These interactions lead to alterations in cellular metabolism, including changes in the levels of phosphorylated proteins and other metabolites involved in cell signaling pathways .
Transport and Distribution
Within cells and tissues, 1h-Pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to bind to specific proteins, which facilitates its localization to target sites such as the ATP-binding sites of kinases. This targeted distribution enhances the compound’s efficacy as a kinase inhibitor .
Subcellular Localization
The subcellular localization of 1h-Pyrazolo[3,4-d]pyrimidine is primarily within the cytoplasm, where it interacts with kinases and other biomolecules. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target kinases to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing 1h-Pyrazolo[3,4-d]pyrimidine to specific cellular compartments .
属性
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPALAWEPMWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181566 | |
| Record name | Pyrazolo(3,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
271-80-7 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 271-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolo(3,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as EGFR inhibitors. Specifically, these compounds have shown the ability to bind to both the wild-type EGFR (EGFRWT) and the mutant EGFR (EGFRT790M) []. The interaction with EGFR is primarily attributed to the compound's ability to compete with ATP for binding at the enzyme's active site, thereby inhibiting its activity. This inhibition then disrupts downstream signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects.
A: 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR []. Inhibition of mTOR leads to a cascade of downstream effects, primarily impacting cell growth, proliferation, and survival. By blocking mTOR signaling, these compounds can disrupt essential cellular processes, including protein synthesis, ribosome biogenesis, and nutrient uptake, ultimately leading to growth arrest and cell death in cancer cells.
A: Yes, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual ERK/PI3K inhibitors []. This dual inhibition is significant because the MAPK and PI3K signaling pathways are often dysregulated in cancer, contributing to uncontrolled cell growth and survival. By simultaneously targeting both pathways, these compounds offer a promising strategy for cancer therapy, potentially overcoming drug resistance associated with single-target inhibitors and enhancing anti-tumor efficacy.
A: The molecular formula of 4-(2-Furyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is C17H14N4O2, and its molecular weight is 306.32 g/mol [].
A: Crystals of (S)-1-(3-(4-amino-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)-1-pyrrolidinyl)-2-propene-1-one exhibit characteristic peaks in their X-ray powder diffraction spectrum at diffraction angles (2θ ± 0.2°) of 9.5°, 14.3°, 16.7°, 19.1°, 20.8°, 21.9°, and 25.2° []. These distinct peaks serve as fingerprints, aiding in the identification and characterization of this specific crystal form.
A: Azolium salts, including 1,3-dimethylbenzimidazolium iodide, can act as catalysts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines with aromatic aldehydes []. The mechanism involves the formation of an intermediate, where the azolium salt facilitates the reaction between the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the aromatic aldehyde. This catalytic action allows the reaction to proceed under milder conditions and with enhanced efficiency.
A: Molecular docking studies have been extensively employed to investigate the interactions of 1H-pyrazolo[3,4-d]pyrimidine derivatives with various biological targets, including EGFR and EGFRT790M [, ]. These computational studies provide valuable insights into the binding modes, affinities, and key interactions responsible for the observed biological activities. By simulating the docking of these compounds into the active sites of target proteins, researchers can predict their inhibitory potential, identify crucial structural features for activity, and guide the design of more potent and selective inhibitors.
A: Research on 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines has revealed that the 6-aryl substituent significantly influences their inhibitory activity against mTOR []. Notably, incorporating 6-ureidophenyl groups resulted in subnanomolar inhibitory concentrations, highlighting the importance of this substitution pattern for potent mTOR inhibition. Interestingly, while 6-arylureidophenyl substituents yielded potent mixed inhibitors of mTOR and PI3Kα, 6-alkylureidophenyl groups led to highly selective mTOR inhibitors, demonstrating the subtle yet impactful role of substituent modifications in fine-tuning selectivity profiles.
A: The incorporation of a benzothiazole ring system into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising results in enhancing their biological activity []. This modification has led to compounds with significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans. The specific position and substitution pattern of the benzothiazole ring within the pyrazolo[3,4-d]pyrimidine scaffold can further modulate the compounds' activity and selectivity profiles, highlighting the importance of exploring diverse structural variations.
A: The fumarate salt of (R)-1-(1-acryloylpiperidine-3-yl)-4-amino-N-(benzo[d]oxazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide exhibits superior stability and absorption properties compared to the parent compound and other salt forms []. This enhanced stability is attributed to its non-hygroscopic nature, preventing the formation of channel hydrates, which can compromise the drug's stability during storage and handling. This improved stability translates to better bioavailability and a more consistent therapeutic effect.
A: 4-(Ethylthio)-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine has shown promising in vivo activity against the avian coccidium, Eimeria tenella, effectively clearing the parasite from infected chicks at a dietary concentration of 50 ppm []. This compound exhibited significantly lower toxicity to host cells compared to related purine-based anticoccidials, suggesting a favorable therapeutic index for treating avian coccidiosis.
A: Compound 22c, a pleuromutilin derivative containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, displayed potent in vivo bactericidal activity against MRSA in a neutropenic murine thigh infection model []. Notably, 22c exhibited superior efficacy compared to tiamulin, a commonly used pleuromutilin antibiotic, in reducing bacterial load and demonstrated a favorable pharmacokinetic profile with prolonged post-antibiotic effect. These findings highlight its potential as a new therapeutic option for combating MRSA infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




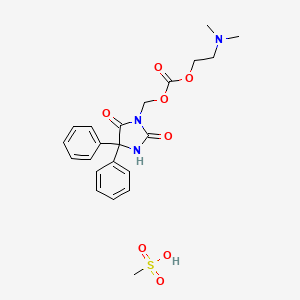
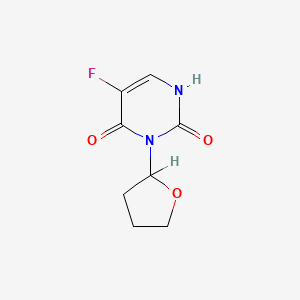


![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)
